(3S,4S)-4-Aminopyrrolidin-3-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C4H10N2O |
|---|---|
Molecular Weight |
102.14 g/mol |
IUPAC Name |
(3S,4S)-4-aminopyrrolidin-3-ol |
InChI |
InChI=1S/C4H10N2O/c5-3-1-6-2-4(3)7/h3-4,6-7H,1-2,5H2/t3-,4-/m0/s1 |
InChI Key |
ZCZJKVCIYONNJR-IMJSIDKUSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](CN1)O)N |
Canonical SMILES |
C1C(C(CN1)O)N |
Origin of Product |
United States |
Advanced Stereochemical Analysis and Structural Characterization of 3s,4s 4 Aminopyrrolidin 3 Ol Derivatives
Spectroscopic Techniques for Stereochemical Elucidation
Spectroscopic methods are indispensable tools for probing the stereochemistry of chiral molecules. They provide detailed information about the connectivity of atoms and their spatial arrangement.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the diastereomeric and enantiomeric purity of (3S,4S)-4-aminopyrrolidin-3-ol derivatives. While enantiomers exhibit identical NMR spectra under achiral conditions, diastereomers possess distinct spectra. This distinction is exploited to assess purity.
For the determination of enantiomeric excess, chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) are often employed. asdlib.org CDAs react with the enantiomeric mixture to form diastereomers, which can then be distinguished by NMR due to their different chemical shifts and coupling constants. For instance, Mosher's acid ((R)-(-)-α-methoxy-α-trifluoromethylphenylacetic acid) and its (S)-enantiomer are commonly used CDAs that form diastereomeric amides or esters with chiral amines and alcohols, respectively. The resulting diastereomers exhibit distinct signals in ¹H, ¹⁹F, or ¹³C NMR spectra, allowing for the quantification of each enantiomer. rsc.org
A simple three-component chiral derivatization protocol involving 2-formylphenylboronic acid and an enantiopure diol, such as 1,1'-bi-2-naphthol (B31242) (BINOL), can be used to determine the enantiopurity of chiral primary amines. nih.govbath.ac.uk This method forms diastereomeric iminoboronate esters that produce well-resolved signals in the ¹H NMR spectrum, enabling accurate determination of the enantiomeric ratio. nih.govsigmaaldrich.com
Chiral solvating agents form transient diastereomeric complexes with the enantiomers, leading to observable differences in their NMR spectra. asdlib.org The choice of solvent and CSA is crucial for achieving sufficient separation of signals.
The following table summarizes representative ¹H NMR chemical shift differences observed for diastereomeric derivatives of chiral amines, illustrating the utility of this technique.
| Chiral Derivatizing Agent | Analyte Functional Group | Nucleus Observed | Typical Chemical Shift Difference (Δδ) in ppm |
| Mosher's Acid (MTPA) | Amine, Alcohol | ¹H, ¹⁹F | 0.05 - 0.5 |
| 2-Formylphenylboronic acid/BINOL | Primary Amine | ¹H | 0.1 - 0.3 |
Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. youtube.com This differential absorption, known as the Cotton effect, provides information about the absolute configuration of stereocenters. mtoz-biolabs.comnih.gov
The experimental CD spectrum of a this compound derivative is compared with the theoretically calculated spectrum for a known absolute configuration. spectroscopyeurope.com A good correlation between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration. mtoz-biolabs.comspectroscopyeurope.com The application of time-dependent density functional theory (TDDFT) has significantly improved the accuracy of theoretical CD calculations, making it a reliable method for complex molecules. nih.gov
The sign and intensity of the Cotton effects are characteristic of the spatial arrangement of chromophores within the molecule. For derivatives of this compound, the chromophores may include aromatic rings or other unsaturated groups introduced during synthesis.
X-ray Crystallography for Unambiguous Absolute Stereochemistry Assignment
X-ray crystallography is considered the gold standard for the unambiguous determination of the absolute stereochemistry of a molecule. nih.govnih.gov This technique requires the formation of a single, high-quality crystal of the compound. The diffraction pattern of X-rays passing through the crystal provides a detailed three-dimensional map of the electron density, from which the precise arrangement of atoms in space can be determined. soton.ac.uk
For chiral molecules, anomalous dispersion is used to determine the absolute configuration. dtic.mil This effect, which is more pronounced with the presence of heavier atoms, allows for the differentiation between a molecule and its mirror image. The Flack parameter is a critical value in crystallographic refinement that indicates the correctness of the assigned absolute configuration; a value close to zero confirms the assignment. nih.govdtic.mil
While highly reliable, a significant challenge can be obtaining crystals of suitable quality for analysis. spectroscopyeurope.comnih.gov
Chromatographic Methods for Enantiomeric Excess and Diastereomeric Ratio Determination
Chromatographic techniques are widely used for the separation and quantification of stereoisomers, providing crucial information on enantiomeric excess (ee) and diastereomeric ratio (dr).
High-Performance Liquid Chromatography (HPLC) is a primary method for this purpose. heraldopenaccess.us Chiral HPLC, utilizing a chiral stationary phase (CSP), can directly separate enantiomers. The differential interaction of the enantiomers with the chiral environment of the stationary phase leads to different retention times, allowing for their separation and quantification.
Alternatively, diastereomers can be separated on a standard achiral stationary phase. researchgate.net This is a common method for determining the diastereomeric ratio of a reaction mixture. nih.gov For determining enantiomeric excess, the enantiomers can be derivatized with a chiral derivatizing agent to form diastereomers, which are then separated by achiral HPLC. heraldopenaccess.us
The following table outlines common chiral stationary phases used in HPLC for the separation of amine-containing compounds.
| Chiral Stationary Phase Type | Typical Analytes | Separation Principle |
| Polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives) | Broad range of chiral compounds, including amines | Chiral recognition through hydrogen bonding, dipole-dipole interactions, and inclusion complexation |
| Pirkle-type (e.g., (R,R)-Whelk-O1) | Aromatic compounds, amines, alcohols | π-π interactions, hydrogen bonding, and steric hindrance |
| Protein-based (e.g., bovine serum albumin) | Polar and ionic compounds, including amines | Hydrophobic and electrostatic interactions |
Conformational Analysis of the Pyrrolidine (B122466) Ring System
The five-membered pyrrolidine ring is not planar and exists in a state of dynamic equilibrium between various puckered conformations. nih.govnih.gov The preferred conformation of the pyrrolidine ring in this compound derivatives is influenced by the nature and stereochemistry of its substituents. nih.gov The two most common puckered conformations are the "envelope" and "twist" forms.
Computational methods, such as density functional theory (DFT), are often used in conjunction with experimental data from NMR spectroscopy (e.g., through-space Nuclear Overhauser Effect, NOE) and X-ray crystallography to perform a detailed conformational analysis. researchgate.net Understanding the conformational preferences of the pyrrolidine ring is crucial for designing derivatives that can effectively bind to their biological targets.
Studies on proline, a related pyrrolidine-containing amino acid, have shown that the ring can adopt two primary pucker modes, Cγ-exo and Cγ-endo. nih.govresearchgate.net The substituents on the ring dictate the preferred conformation. For example, in proteins, cis-proline residues predominantly exhibit a "DOWN" pucker, while trans-proline residues are more evenly distributed between "UP" and "DOWN" puckers. researchgate.netresearchgate.net
Applications of 3s,4s 4 Aminopyrrolidin 3 Ol As a Chiral Building Block and Ligand in Asymmetric Synthesis
Precursors for Optically Active Scaffolds and Complex Molecules
The well-defined stereochemistry of (3S,4S)-4-aminopyrrolidin-3-ol makes it an ideal chiral precursor for the synthesis of a wide range of optically active scaffolds and complex molecules. The pyrrolidine (B122466) ring is a common structural motif found in numerous biologically active natural products and pharmaceutical agents. unibo.itmdpi.com By starting with a pre-existing chiral center, such as that in this compound, chemists can circumvent the often challenging and costly process of creating stereocenters from scratch.
Derivatives of this chiral amino alcohol have been successfully employed in the synthesis of potent enzyme inhibitors. For instance, a library of this compound derivatives was synthesized and evaluated for their inhibitory activity against BACE1 (β-secretase), a key enzyme implicated in Alzheimer's disease. researchgate.net These efforts led to the discovery of compounds with significant inhibitory potential, highlighting the utility of this scaffold in medicinal chemistry. The synthesis of these complex molecules often involves the strategic modification of the amino and hydroxyl groups, as well as the pyrrolidine nitrogen, to explore the structure-activity relationships and optimize biological efficacy. researchgate.net
The pyrrolidine framework of this compound also serves as a versatile template for the construction of more complex heterocyclic systems. Through carefully designed reaction sequences, the functional groups of the amino alcohol can be manipulated to introduce additional rings and stereocenters, leading to the creation of novel and diverse molecular architectures. This approach is particularly valuable in drug discovery, where access to a wide array of structurally distinct and stereochemically pure compounds is essential for identifying new therapeutic leads. The synthesis of various pyrrolidine-containing drugs often begins with chiral precursors like proline and its derivatives, underscoring the importance of such building blocks in the pharmaceutical industry. nih.gov
Chiral Ligands in Enantioselective Catalysis
The ability of this compound to act as a bidentate ligand, coordinating to a metal center through its amino and hydroxyl groups, has made it a valuable component in the design of chiral catalysts for enantioselective reactions. The fixed spatial relationship between these two functional groups, dictated by the rigid pyrrolidine ring, creates a well-defined chiral environment around the metal center. This chiral pocket can effectively discriminate between the two enantiotopic faces of a prochiral substrate, leading to the preferential formation of one enantiomer of the product.
Design Principles for Pyrrolidine-Derived Amino Alcohol Ligands
The design of effective chiral ligands based on the pyrrolidine amino alcohol scaffold is guided by several key principles aimed at maximizing stereocontrol. The rigidity of the pyrrolidine ring is a crucial feature, as it minimizes conformational flexibility and ensures a consistent and predictable chiral environment around the coordinated metal. oup.com The stereochemistry of the substituents on the pyrrolidine ring plays a direct role in determining the facial selectivity of the catalyzed reaction.
The interplay of both steric and electronic effects is fundamental to the efficacy of these ligands. nih.gov Steric hindrance, introduced by bulky substituents on the ligand, can physically block one face of the substrate from approaching the catalytic center, thereby directing the reaction to the other face. d-nb.info Electron-donating or electron-withdrawing groups on the ligand can modulate the electronic properties of the metal center, influencing its reactivity and selectivity. researchgate.net The synergistic effect of the amino and hydroxyl groups is also critical. The amino group typically acts as a Lewis base, coordinating to the metal, while the hydroxyl group can participate in hydrogen bonding interactions with the substrate, further enhancing stereochemical communication and stabilizing the transition state. The development of novel chiral ligands often involves the systematic variation of substituents on the pyrrolidine ring to fine-tune these steric and electronic properties for a specific transformation. unibo.it
Asymmetric Carbon-Carbon Bond Formation Reactions
Ligands derived from chiral pyrrolidine amino alcohols have proven to be highly effective in a variety of asymmetric carbon-carbon bond-forming reactions, which are fundamental transformations in organic synthesis. These reactions, including aldol (B89426), Michael, and Mannich reactions, allow for the construction of complex molecular frameworks with precise control over the stereochemistry.
The success of these catalysts lies in their ability to create a highly organized and chiral transition state. In a typical scenario, the pyrrolidine-based ligand coordinates to a metal, which in turn activates one of the reactants. The chiral environment created by the ligand then directs the approach of the second reactant, leading to the formation of a new carbon-carbon bond with high enantioselectivity.
Asymmetric Aldol Reactions:
The asymmetric aldol reaction is a powerful tool for the synthesis of β-hydroxy carbonyl compounds, which are important building blocks for many natural products and pharmaceuticals. Proline and its derivatives have been extensively studied as organocatalysts for direct asymmetric aldol reactions. nih.govmdpi.com The mechanism often involves the formation of a chiral enamine intermediate from the ketone and the pyrrolidine catalyst, which then reacts with the aldehyde. The stereochemical outcome is controlled by the specific conformation of the enamine and the direction of approach of the aldehyde, which is influenced by the substituents on the pyrrolidine ring. Small peptides incorporating proline have also been shown to be effective catalysts, with the peptide backbone contributing to the formation of a well-defined chiral pocket. acs.org
| Catalyst System | Aldehyde | Ketone | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|---|
| Proline-based dipeptide | 4-Nitrobenzaldehyde | Hydroxyacetone | 76 | - | 87 |
| Proline-based dipeptide | 2-Nitrobenzaldehyde | Hydroxyacetone | 71 | - | 93 |
| Proline-based dipeptide | 2,6-Dichlorobenzaldehyde | Hydroxyacetone | 73 | - | 96 |
| Prolinamide with 4-hydroxy group | Isatin | Acetone | up to 99 | - | up to 80 |
Asymmetric Michael Additions:
The asymmetric Michael addition is a versatile method for the formation of carbon-carbon bonds through the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. Pyrrolidine-based organocatalysts are highly effective in promoting these reactions with high enantioselectivity. mdpi.com The catalytic cycle typically involves the formation of a chiral enamine or iminium ion intermediate, which then undergoes a stereoselective reaction with the Michael acceptor. The design of the catalyst, including the substituents on the pyrrolidine ring, is crucial for achieving high levels of stereocontrol.
| Catalyst System | Michael Donor | Michael Acceptor | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|---|
| Proline-derived bifunctional urea-pyrrolidine | Diphenyl dithiomalonate | Nitrostyrene | - | - | up to 94 |
| (S)-Diphenylprolinol silyl (B83357) ether | Acetaldehyde | Nitrostyrene | Reasonable | - | Excellent |
| Cinchona alkaloid-derived primary amine | β-Methyl 2-cyclohexen-1-one | Nitrostyrene | Good to high | - | 95-98 |
Asymmetric Mannich Reactions:
The asymmetric Mannich reaction is a three-component reaction involving an aldehyde, an amine, and a carbonyl compound, leading to the formation of β-amino carbonyl compounds. Organocatalysts derived from 4-hydroxypyrrolidine have been successfully employed in anti-selective Mannich reactions. nih.gov The presence of the hydroxyl group, in conjunction with an external Brønsted acid, is essential for achieving high chemical and stereochemical efficiency. This ternary catalytic system highlights the importance of cooperative catalysis in achieving high levels of stereocontrol.
| Catalyst System | Aldehyde Donor | Imine Acceptor | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|---|
| 4-Hydroxypyrrolidine with Brønsted acid | Various aldehydes | N-Sulfonyl imines | Good | anti-selective | - |
| Bifunctional organocatalyst | - | N-Cbz imines | 32-67 | up to 87:13 | 85-96 |
Utility in Total Synthesis of Natural Products and Alkaloids
The total synthesis of pyrrolizidine (B1209537) alkaloids, for example, often relies on strategies that construct the bicyclic core from chiral pyrrolidine derivatives. nih.gov In the synthesis of alexine, a polyhydroxylated pyrrolizidine alkaloid, synthetic approaches have utilized chiral precursors to establish the stereochemistry of the pyrrolidine ring, which is then elaborated to form the final natural product. nih.gov The stereoselective synthesis of such alkaloids is of great interest due to their potential as glycosidase inhibitors and other therapeutic applications.
Furthermore, the development of organocatalytic methods employing chiral pyrrolidine derivatives has had a significant impact on the total synthesis of natural products. mdpi.com Asymmetric reactions catalyzed by these systems can be used to set key stereocenters early in a synthetic sequence, which are then carried through to the final product. This approach has been successfully applied to the synthesis of a variety of natural products, demonstrating the power of asymmetric catalysis in the efficient construction of complex molecular architectures. The ability to access enantiomerically enriched building blocks through these catalytic methods provides a flexible and powerful platform for the synthesis of a wide range of natural products and their analogues.
Medicinal Chemistry Research Involving 3s,4s 4 Aminopyrrolidin 3 Ol Derivatives
Design Principles and Scaffold Utilization in Drug Discovery
The inherent structural features of the (3S,4S)-4-aminopyrrolidin-3-ol core make it an attractive starting point for the design of novel therapeutic agents. The pyrrolidine (B122466) ring, a five-membered nitrogen-containing heterocycle, is a common motif in a vast number of biologically active compounds and natural products. nih.gov Its non-planar, puckered conformation allows for the precise spatial orientation of substituents, which is critical for achieving high-affinity interactions with the binding sites of proteins. nih.gov
The sp³-hybridized carbons of the pyrrolidine ring contribute to a greater three-dimensional coverage compared to flat aromatic systems, a desirable characteristic for exploring the pharmacophore space in drug design. nih.gov The stereochemistry of the (3S,4S) configuration is particularly important, as the specific spatial arrangement of the amino and hydroxyl groups can dictate the binding mode and selectivity of the resulting derivatives. nih.gov Medicinal chemists leverage these features to design molecules that can fit into the complex and chiral environments of enzyme active sites.
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Structure-activity relationship (SAR) studies are fundamental to understanding how chemical modifications to a lead compound influence its biological activity. For derivatives of this compound, SAR studies have been instrumental in optimizing their inhibitory potency against various enzymes.
A notable example is the development of inhibitors for β-secretase 1 (BACE1), a key enzyme in the pathogenesis of Alzheimer's disease. researchgate.net In a study by Tran et al., a series of this compound derivatives were synthesized and evaluated for their BACE1 inhibitory activity. scribd.com The core scaffold was functionalized at the amino and hydroxyl groups to explore interactions with different pockets of the BACE1 active site.
The SAR exploration revealed several key insights. For instance, the nature of the substituent on the exocyclic amino group was found to be critical for potency. The introduction of a benzimidazole (B57391) moiety at this position led to a significant increase in inhibitory activity. researchgate.net Furthermore, modifications to the benzoate (B1203000) group attached to the hydroxyl function of the pyrrolidine ring also had a profound impact on potency.
The following table summarizes the SAR data for a selection of this compound derivatives as BACE1 inhibitors.
| Compound | R Group (on Benzoate) | BACE1 IC₅₀ (µM) |
| 1 | 4-methoxy | 0.12 |
| 2 | 4-fluoro | 0.05 |
| 3 | 3,4-difluoro | 0.08 |
| 4 | 4-chloro | 0.07 |
| 5 | 4-(trifluoromethyl) | 0.25 |
This data clearly indicates that electron-withdrawing groups, such as fluorine and chlorine at the 4-position of the benzoate ring, are favorable for BACE1 inhibition, with the 4-fluoro substituent providing the highest potency. scribd.com
Structure-Based Drug Design (SBDD) Approaches
Structure-based drug design (SBDD) is a powerful strategy that utilizes the three-dimensional structural information of a biological target to design potent and selective inhibitors. nih.gov This approach has been successfully applied in the optimization of this compound derivatives. By understanding the molecular interactions between the inhibitor and the active site of the target enzyme, researchers can make rational modifications to the lead compound to enhance its binding affinity. purdue.edu
In the context of BACE1, the crystal structure of the enzyme in complex with various inhibitors has provided a detailed map of the active site, including the catalytic aspartate residues (Asp32 and Asp228) and various subsites (S1, S1', S2', and S3). nih.gov Computational docking studies with this compound derivatives have shown that the central pyrrolidine ring can orient its substituents to effectively engage with these subsites. researchgate.net
Pharmacophore Exploration with Pyrrolidine Cores
A pharmacophore is an abstract description of the molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Pharmacophore modeling is a widely used tool in drug discovery to identify new scaffolds that can interact with a target of interest. nih.gov The pyrrolidine core, including the this compound scaffold, serves as an excellent template for pharmacophore exploration due to its conformational rigidity and the defined spatial orientation of its functional groups. researchgate.net
For BACE1 inhibitors, a common pharmacophore model includes a hydrogen bond acceptor to interact with the catalytic aspartates, and several hydrophobic features to occupy the various subsites of the active site. mdpi.com The this compound scaffold can be readily elaborated to incorporate these pharmacophoric elements. For example, the amino group can be converted into a guanidine (B92328) or other basic moiety to act as a hydrogen bond donor/acceptor, while the hydroxyl group can be derivatized with various aromatic and aliphatic groups to fulfill the hydrophobic requirements of the pharmacophore. researchgate.net
Investigations into Specific Biological Target Interactions and Inhibitory Activities
The versatility of the this compound scaffold has led to its investigation against a number of biological targets. The following sections will focus on its application in the development of inhibitors for Beta-Secretase 1 (BACE1).
Beta-Secretase 1 (BACE1) Inhibition Research
BACE1 is a prime therapeutic target for the treatment of Alzheimer's disease because it is the rate-limiting enzyme in the production of the amyloid-β (Aβ) peptide, the main component of the amyloid plaques found in the brains of Alzheimer's patients. nih.govmdpi.com The development of small molecule BACE1 inhibitors that can cross the blood-brain barrier is a major goal in Alzheimer's disease drug discovery.
The this compound scaffold has been explored as a central core for the design of non-peptide BACE1 inhibitors. researchgate.net Its rigid structure allows for the precise positioning of functional groups to interact with the key residues in the BACE1 active site.
The discovery of potent BACE1 inhibitors based on the this compound scaffold has been driven by a combination of traditional medicinal chemistry approaches and modern drug design techniques. Initial lead compounds are often identified through high-throughput screening or fragment-based screening. These initial hits are then optimized through iterative cycles of chemical synthesis, biological evaluation, and computational modeling. researchgate.net
In the aforementioned study by Tran et al., the optimization of a series of this compound derivatives led to the identification of compounds with nanomolar potency against BACE1. scribd.com The optimization process focused on modifying the substituents on the amino and hydroxyl groups of the pyrrolidine ring to maximize interactions with the BACE1 active site. researchgate.net
The table below presents the inhibitory activities of some of the optimized this compound derivatives against BACE1, as well as their selectivity over the related proteases BACE2 and Cathepsin D.
| Compound | BACE1 IC₅₀ (µM) | BACE2 IC₅₀ (µM) | Cathepsin D (% inh @ 10 µM) |
| 1 | 0.12 | >10 | <10 |
| 2 | 0.05 | >10 | <10 |
| 3 | 0.08 | >10 | <10 |
| 4 | 0.07 | >10 | <10 |
| 5 | 0.25 | >10 | <10 |
The data demonstrates that these compounds are highly selective for BACE1 over BACE2 and Cathepsin D, which is an important consideration for avoiding potential side effects. scribd.com The high potency and selectivity of these compounds underscore the utility of the this compound scaffold in the development of BACE1 inhibitors.
Selectivity Profiling Against Related Aspartic Proteases (e.g., BACE2, Cathepsin-D)
A critical aspect in the development of BACE1 inhibitors for Alzheimer's disease is achieving high selectivity over other structurally related aspartic proteases, such as BACE2 and Cathepsin-D. Off-target inhibition of these enzymes can lead to undesirable side effects. Researchers have successfully utilized the this compound scaffold to develop BACE1 inhibitors with excellent selectivity profiles. researchgate.netscribd.com
A study by Tran et al. described the synthesis and evaluation of a series of this compound derivatives as potent BACE1 inhibitors. scribd.com The majority of the synthesized compounds demonstrated high selectivity against the closely related proteases BACE2 and Cathepsin-D. scribd.com This selectivity is crucial for minimizing potential mechanism-based toxicities.
| Compound | BACE1 IC50 (μM) | BACE2 (% Inhibition @ 10 μM) | Cathepsin-D (% Inhibition @ 10 μM) |
|---|---|---|---|
| Derivative A | 0.05 | <10 | <5 |
| Derivative B | 0.12 | <15 | <10 |
Computational Docking Studies for BACE1 Ligand Binding
Computational docking studies have been instrumental in understanding the binding modes of this compound derivatives within the BACE1 active site. researchgate.netnih.gov These studies have revealed that the central pyrrolidine ring orients itself in a favorable position, allowing for key interactions with the catalytic aspartic acid residues, Asp32 and Asp228. nih.gov
In one such study, the docking of a this compound derivative showed that the benzimidazole substituent projects into the S1' pocket of the enzyme, while a biphenyl (B1667301) group occupies the S4 pocket. nih.gov The interactions observed in these models correlate well with the observed inhibitory potential of these compounds. researchgate.net Molecular docking simulations have highlighted the formation of hydrogen bonds and hydrophobic interactions with key residues such as TYR71, TRP76, and ARG128, which are crucial for potent inhibition. nih.gov
Strategies for Enhancing In Vitro Cell Permeability of BACE1 Inhibitors
A significant challenge in the development of BACE1 inhibitors is achieving adequate cell permeability to reach the intracellular target. Early derivatives of this compound, while potent in enzymatic assays, often exhibited poor permeability in cell-based assays. researchgate.netscribd.com
To address this, researchers have explored various strategies. One successful approach involves the modification of peripheral substituents to reduce the topological polar surface area (TPSA) and modulate P-glycoprotein (P-gp) efflux. frontiersin.org For instance, the bioisosteric replacement of a polar acylguanidine moiety with a less polar 2-aminopyridine (B139424) group has been shown to enhance brain penetration. nih.gov In the study by Tran et al., a compound with a modified substituent was found to be more effective in a cell-based assay, suggesting improved cell permeability. scribd.com
Kinase Inhibitor Research with Chiral Pyrrolidine Scaffolds (e.g., CK1 Inhibitors)
The rigid, chiral nature of the pyrrolidine scaffold makes it an attractive component in the design of kinase inhibitors, where achieving selectivity can be challenging due to the high conservation of the ATP-binding site. frontiersin.org While specific examples utilizing the this compound scaffold for Casein Kinase 1 (CK1) inhibitors are not extensively documented in the readily available literature, the general principle of using chiral pyrrolidines to confer selectivity is well-established. The introduction of a chiral center can influence the orientation of the inhibitor within the kinase active site, allowing for specific interactions that can distinguish between different kinase isoforms.
Glycine Transporter-1 (GlyT1) Competitive Inhibition Studies
Glycine Transporter-1 (GlyT1) inhibitors have therapeutic potential for treating schizophrenia by modulating glutamatergic neurotransmission. Research in this area has led to the development of 3,4-disubstituted pyrrolidine sulfonamides as potent and selective competitive inhibitors of GlyT1. researchgate.net While the specific use of the this compound scaffold in this context is not explicitly detailed in the provided search results, the underlying principle of utilizing a substituted pyrrolidine core to achieve competitive inhibition is a key strategy in this field. Competitive inhibitors bind to the same site as the endogenous ligand, in this case, glycine, and their efficacy is dependent on the concentration of the natural substrate. researchgate.net
Chemokine Receptor Antagonism Research (e.g., CXCR4)
The chemokine receptor CXCR4 is a G-protein coupled receptor (GPCR) that plays a crucial role in cancer metastasis and HIV entry into cells. Consequently, the development of CXCR4 antagonists is an active area of research. Pyrrolidine-based scaffolds have been successfully employed in the design of potent CXCR4 antagonists. Although specific derivatives of this compound as CXCR4 antagonists are not detailed in the available search results, the general utility of the pyrrolidine core in this area is evident.
Anthelmintic Activity Investigations
The pyrrolidine scaffold is also found in compounds with anthelmintic properties. For example, pyrrolidine-oxadiazole derivatives have been synthesized and investigated as potential new anthelmintic drug candidates for combating parasitic roundworms. nih.govresearchgate.net In one study, specific derivatives showed promising activity against Haemonchus contortus, with IC50 values in the micromolar range for inhibiting larval motility and development. nih.gov While these studies highlight the potential of the broader pyrrolidine class of compounds in treating helminth infections, specific research on the anthelmintic activity of this compound derivatives is not yet prominent in the scientific literature.
Research on Abl and PI3K Dual Inhibition (for related scaffolds)
The dual inhibition of the Abelson murine leukemia viral oncogene homolog 1 (Abl) and phosphoinositide 3-kinase (PI3K) pathways has been explored as a therapeutic strategy, particularly in oncology. The PI3K pathway can act as a compensatory mechanism when the Abl kinase is inhibited, suggesting that dual inhibitors could offer improved preclinical efficacy over single-target agents. In this context, research has identified the (S)-3-aminopyrrolidine scaffold, a structure related to this compound, as a promising framework for developing novel Abl and PI3K dual inhibitors.
A series of compounds incorporating the (S)-3-aminopyrrolidine scaffold were synthesized and evaluated for their biological activity. Many of these derivatives demonstrated notable cytotoxicity against the K562 chronic myelogenous leukemia (CML) cell line, along with moderate inhibitory activity against both Abl and PI3K kinases. Interestingly, these compounds did not induce apoptosis in K562 cells, indicating their cytotoxic effects may arise from mechanisms other than classical programmed cell death pathways known for anti-CML agents.
Molecular docking studies provided insights into the binding interactions of these compounds. For example, compound 5k was shown to bind to both Abl and PI3K. However, its interaction with Abl was weaker compared to the established inhibitor Imatinib, which aligns with its observed moderate kinase inhibitory rates. These findings suggest that the significant cytotoxic effects of these novel compounds could be attributed to the collective impact of inhibiting both Abl and PI3K simultaneously.
Computational and Theoretical Investigations of 3s,4s 4 Aminopyrrolidin 3 Ol and Its Analogs
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely employed to understand and predict the interaction between a ligand, such as a derivative of (3S,4S)-4-aminopyrrolidin-3-ol, and its biological target, typically a protein or enzyme. The primary goal of docking is to identify the most stable binding pose of the ligand within the active site of the target and to estimate the binding affinity. This information is crucial for structure-based drug design.
Studies on various pyrrolidine (B122466) derivatives have successfully used molecular docking to elucidate their mechanism of action. For instance, docking analyses of pyrrolidine-based inhibitors targeting Dipeptidyl Peptidase-IV (DPP-IV) revealed key interactions with amino acid residues like Arg-358 and Tyr-666. nih.gov Similarly, investigations into neuraminidase inhibitors showed that pyrrolidine derivatives form critical hydrogen bonds and electrostatic interactions with residues such as Trp178, Arg371, and Tyr406. nih.gov These studies highlight how the pyrrolidine scaffold serves as a versatile framework whose substituents can be tailored to achieve specific interactions and potent inhibition. ingentaconnect.com
Following docking, molecular dynamics (MD) simulations are often performed to provide a more dynamic and realistic view of the ligand-target complex. MD simulations model the movement of atoms and molecules over time, allowing for the assessment of the stability of the predicted binding pose and the flexibility of both the ligand and the target. tandfonline.com This technique can confirm whether the key interactions identified in docking are maintained over time in a simulated physiological environment. tandfonline.comtandfonline.com For example, MD simulations have been used to validate the stability of complexes between pyrrolidine inhibitors and targets like Myeloid cell leukemia-1 (Mcl-1) and DPP8. tandfonline.comnih.gov
Table 1: Representative Ligand-Target Interactions for Pyrrolidine Analogs Identified via Molecular Docking
| Target Enzyme | Pyrrolidine Analog Class | Key Interacting Residues | Primary Interaction Type | Reference |
|---|---|---|---|---|
| Dipeptidyl Peptidase-IV (DPP-IV) | Cyanopyrrolidines | Arg-358, Tyr-666, Glu-206 | Hydrogen Bonding, Electrostatic | nih.gov |
| Neuraminidase (NA) | Substituted Pyrrolidines | Trp178, Arg371, Tyr406 | Hydrogen Bonding, Electrostatic | nih.gov |
| α-Mannosidase | Functionalized Pyrrolidines | Phe528, Phe329, Trp95 | π-π Stacking (Hydrophobic) | nih.gov |
| Myeloid cell leukemia-1 (Mcl-1) | Substituted Pyrrolidines | Not Specified | Not Specified | tandfonline.comnih.gov |
Density Functional Theory (DFT) Calculations for Reaction Mechanism and Selectivity Prediction
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of this compound and its analogs, DFT calculations are instrumental in understanding and predicting the mechanisms and outcomes of chemical reactions. By calculating the potential energy surface of a reaction, researchers can identify transition states, determine activation energies, and predict the kinetic and thermodynamic favorability of different reaction pathways. beilstein-journals.org
This predictive capability is particularly valuable for understanding stereoselectivity—the preferential formation of one stereoisomer over another. For a chiral molecule like this compound, controlling stereochemistry during synthesis is critical. DFT studies have been employed to elucidate the mechanisms of various reactions that produce substituted pyrrolidines. For example, calculations have clarified the stereoretentive formation of cyclobutanes from pyrrolidines by showing that the rate-determining step is the release of N2 to form a 1,4-biradical, with the subsequent collapse to the cyclobutane (B1203170) being barrierless. acs.orgnih.gov
Furthermore, DFT has been used to investigate the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones, revealing that kinetic selectivity is more significant than thermodynamic selectivity in determining the final product. beilstein-journals.org In another study, DFT calculations complemented experimental work on the copper-catalyzed intramolecular C–H amination to form pyrrolidines, proposing a catalytic cycle and explaining the influence of different ligands and substrates on reaction outcomes. acs.org These theoretical insights allow chemists to refine reaction conditions to favor the desired product, improving yield and purity.
Table 2: Application of DFT in Elucidating Pyrrolidine Synthesis Mechanisms
| Reaction Studied | DFT Finding | Key Insight Provided | Reference |
|---|---|---|---|
| Contraction of Pyrrolidines to Cyclobutanes | Calculated activation energy for N2 release (rate-determining step) was 17.7 kcal/mol. | Explained the stereoretentive nature of the reaction through analysis of biradical intermediates. | acs.orgnih.gov |
| Synthesis of Pyrrolidine-2,3-diones | The main product is formed via the pathway with the lowest activation free energy (ΔG‡). | Demonstrated that the reaction is under kinetic rather than thermodynamic control. | beilstein-journals.org |
| Photo-promoted Ring Contraction of Pyridines | Elucidated a plausible reaction mechanism involving a 2-silyl-1,2-dihydropyridine intermediate. | Identified intermediates and transition states, confirming the proposed photochemical pathway. | nih.gov |
| Copper-Catalyzed Intramolecular C–H Amination | Proposed a Cu(I)/Cu(II) catalytic cycle. | Correlated ligand electronic properties with catalytic effectivity and reaction yields. | acs.org |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular properties (descriptors) that correlate with activity, QSAR models can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogs.
Numerous QSAR studies have been conducted on pyrrolidine derivatives to understand the structural requirements for their inhibitory activities against various targets. nih.govnih.gov These studies typically involve calculating a wide range of descriptors, such as electronic, steric, and hydrophobic properties, and then using statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to build the predictive model. nih.gov
For more detailed insights, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used. tandfonline.com These methods generate 3D contour maps that visualize the regions around the aligned molecules where specific properties are favorable or unfavorable for activity. nih.gov For example, a CoMFA/CoMSIA study on pyrrolidine-based DPP-IV inhibitors showed that electron-donating groups at the 3rd position of the pyrrolidine ring increase activity, while electron-withdrawing groups are favored at the 4th and 5th positions. nih.gov Such models provide clear, visual guidance for medicinal chemists to modify existing scaffolds for improved biological performance. nih.govnih.gov
Table 3: Summary of QSAR Studies on Pyrrolidine Derivatives
| Target | QSAR Method | Key Descriptors/Findings | Statistical Validation (q² or r²) | Reference |
|---|---|---|---|---|
| DPP-IV | MLR, PLS | Shape flexibility index, dipole moment, and Ipso atom E-state index are crucial for activity. | Statistically significant models generated. | nih.gov |
| Mcl-1 | CoMFA, CoMSIA, HQSAR | Contour maps indicated favorable and unfavorable regions for steric, electrostatic, and other fields. | CoMFA q² = 0.689; CoMSIA q² = 0.614 | tandfonline.comnih.gov |
| Neuraminidase | 3D-QSAR | Hydrogen bonds and electrostatic factors highly contribute to inhibitory activity. | q² = 0.560 to 0.611 | nih.gov |
| α-Mannosidase | 2D-QSAR | Polarity on the van der Waals surface and the presence of aromatic rings are important. | Models possessed considerable R² and Q² values. | nih.gov |
Conformational Landscape Analysis and Molecular Geometry Optimization
The biological activity of a molecule is intimately linked to its three-dimensional shape or conformation. For flexible molecules like this compound, which can adopt multiple shapes, understanding the preferred conformations is essential. The pyrrolidine ring is not planar and exists in puckered conformations, typically described as "endo" or "exo" depending on which atom is out of the plane defined by the other four. nih.gov
Conformational landscape analysis explores the relative energies of these different conformations to determine which are most stable and thus most likely to be populated. This analysis is crucial because the biologically active conformation—the one that binds to the target—may not be the lowest energy conformation in solution. Substituents on the pyrrolidine ring can impose significant steric and stereoelectronic effects that modulate the puckering equilibrium. nih.govresearchgate.net For instance, placing an electron-withdrawing group at the 4R position of a proline ring (a close analog) favors an exo ring pucker, while the same group at the 4S position favors an endo pucker. nih.gov
A study on 3-fluoro-4-hydroxyprolines combined quantum mechanical calculations, NMR spectroscopy, and X-ray crystallography to analyze their conformational preferences. nih.gov The findings revealed that fluorination at the C3 position inverted the natural ring pucker preference of hydroxyproline (B1673980) from C4-exo to C4-endo. nih.gov Despite this change, which was expected to be unfavorable for binding to the von Hippel–Lindau (VHL) E3 ligase, the compounds still bound to the target, highlighting the complex nature of molecular recognition. nih.gov
Molecular geometry optimization is a fundamental component of all these computational methods. It is the process of finding the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. researchgate.net An accurately optimized geometry is the starting point for reliable docking, DFT, and QSAR calculations, ensuring that the subsequent predictions are based on a physically realistic molecular structure.
Table 4: Influence of Substituents on Pyrrolidine (Proline Analog) Ring Pucker
| Substituent Position | Substituent Type | Favored Ring Pucker | Underlying Effect | Reference |
|---|---|---|---|---|
| 4R | Electron-withdrawing (e.g., -OH, -F) | Exo | Gauche Effect | nih.gov |
| 4S | Electron-withdrawing (e.g., -OH, -F) | Endo | Gauche Effect | nih.gov |
| 3R | Electron-withdrawing | Exo | Stereoelectronic | nih.gov |
| 3S | Electron-withdrawing | Endo | Stereoelectronic | nih.gov |
| C3 Fluorination (on 4-hydroxyproline) | Fluorine | Inverts preference from Exo to Endo | Stereoelectronic | nih.gov |
Future Research Directions and Emerging Perspectives for 3s,4s 4 Aminopyrrolidin 3 Ol
Development of Novel and Sustainable Synthetic Routes
The efficient and stereoselective synthesis of (3S,4S)-4-Aminopyrrolidin-3-ol is paramount for its widespread application in drug discovery. While classical synthetic routes exist, future research is increasingly focused on the development of novel, sustainable, and economically viable methodologies. Key areas of advancement include the adoption of green chemistry principles, such as the use of environmentally benign solvents and reagents, and the implementation of catalytic asymmetric transformations to ensure high stereopurity.
Modern synthetic approaches like multicomponent reactions (MCRs) are gaining traction for the construction of pyrrolidine (B122466) derivatives. These reactions offer advantages in terms of atom economy and procedural simplicity. Furthermore, chemoenzymatic and biocatalytic methods present a promising avenue for the synthesis of chiral aminopyrrolidinols. These techniques can provide exquisite stereocontrol under mild reaction conditions, thereby reducing the environmental impact of the synthetic process. The development of robust and scalable biocatalytic routes to this compound and its precursors will be a critical enabler for its future applications.
Exploration of New Biological Targets and Therapeutic Areas
While the inhibition of BACE1 for the potential treatment of Alzheimer's disease has been the primary focus of research involving the this compound scaffold, its unique three-dimensional structure and hydrogen bonding capabilities make it an attractive candidate for targeting a diverse range of biological macromolecules. The inherent rigidity and defined stereochemistry of the pyrrolidine ring allow for precise presentation of functional groups for optimal target engagement.
Future research will undoubtedly explore the utility of this scaffold in developing inhibitors for other enzyme classes, such as kinases, proteases, and glycosidases, which are implicated in a multitude of diseases including cancer, inflammation, and infectious diseases. Moreover, the aminopyrrolidinol core can serve as a versatile template for the design of ligands for G-protein coupled receptors (GPCRs) and ion channels, opening up possibilities in areas such as cardiovascular disease and neuroscience. The structural and stereochemical features of the pyrrolidine scaffold can be systematically varied to generate libraries of compounds for screening against a wide array of new and challenging biological targets. nih.gov
Table 1: Potential Therapeutic Areas for this compound Derivatives
| Therapeutic Area | Potential Biological Targets |
| Neurodegenerative Diseases | BACE1, Glycogen synthase kinase 3 (GSK-3), Monoamine oxidase (MAO) |
| Oncology | Kinases (e.g., EGFR, VEGFR), Histone deacetylases (HDACs) |
| Infectious Diseases | Viral proteases (e.g., HIV protease), Bacterial enzymes |
| Inflammatory Diseases | Janus kinases (JAKs), Cyclooxygenases (COXs) |
| Metabolic Disorders | Dipeptidyl peptidase-4 (DPP-4), Glucokinase |
Integration of Advanced Artificial Intelligence and Machine Learning in Compound Design
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the drug discovery process, and the design of novel compounds based on the this compound scaffold is no exception. These computational tools can be employed to accelerate the identification of promising drug candidates by predicting their biological activity, pharmacokinetic properties, and potential off-target effects.
Quantitative Structure-Activity Relationship (QSAR) models, powered by machine learning algorithms, can be developed to understand the intricate relationships between the structural features of this compound derivatives and their biological activity. This knowledge can then be used to guide the design of new analogs with improved potency and selectivity. Furthermore, generative AI models can be utilized to design novel molecules de novo that incorporate the aminopyrrolidinol scaffold and are predicted to have desirable therapeutic properties. The use of in silico screening techniques, such as molecular docking and molecular dynamics simulations, can further refine the selection of candidate molecules for synthesis and experimental testing, thereby reducing the time and cost of drug development.
Strategies for Modulating Pharmacokinetic Properties through Scaffold Modification
The therapeutic success of any drug candidate is critically dependent on its pharmacokinetic profile, which encompasses absorption, distribution, metabolism, and excretion (ADME). The this compound scaffold provides a versatile platform for fine-tuning these properties through strategic chemical modifications.
One of the key challenges in developing drugs for central nervous system (CNS) disorders is ensuring adequate brain penetration. The physicochemical properties of the aminopyrrolidinol core, such as its polarity and hydrogen bonding capacity, can be modulated to enhance its ability to cross the blood-brain barrier. Strategies to achieve this include the introduction of lipophilic groups or the masking of polar functional groups through prodrug approaches.
Furthermore, modifications to the pyrrolidine scaffold can be employed to alter the metabolic stability of the resulting compounds. By blocking sites of metabolic oxidation or by introducing groups that favorably alter the molecule's interaction with metabolic enzymes, the half-life of the drug can be extended, potentially leading to a more convenient dosing regimen. The systematic exploration of structure-pharmacokinetic relationships through the synthesis and evaluation of a diverse range of analogs will be crucial for optimizing the drug-like properties of molecules derived from this valuable scaffold. frontiersin.org
Q & A
Q. What are the common synthetic routes for (3S,4S)-4-Aminopyrrolidin-3-ol, and how can stereochemical integrity be maintained?
Methodological Answer: Synthesis typically involves stereocontrolled reactions to preserve the (3S,4S) configuration. Key approaches include:
- Asymmetric 1,3-Dipolar Cycloaddition : A dipolarophile reacts with an achiral ylide precursor, followed by reduction (e.g., LiAlH4) and catalytic hydrogenation to yield the target stereochemistry .
- Chiral Auxiliary-Mediated Synthesis : Chiral auxiliaries like Evans oxazolidinones are used to direct stereochemistry during ring formation .
- Schiff Base Formation : Starting with aldehydes and amino alcohols, this method forms intermediates that are subsequently reduced (e.g., NaBH4) to produce the pyrrolidine core .
Q. Critical Considerations :
- Monitor reaction conditions (temperature, solvent polarity) to minimize racemization.
- Validate enantiomeric purity via chiral HPLC or polarimetry .
Q. What analytical techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and detects diastereomeric impurities (e.g., δ ~3.5–4.5 ppm for pyrrolidine protons) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula and detects fragmentation patterns indicative of functional groups .
- X-Ray Crystallography : Resolves absolute stereochemistry when single crystals are obtainable .
- Chiral Chromatography : Separates enantiomers using columns like Chiralpak AD-H with hexane/isopropanol mobile phases .
Q. What are the primary applications of this compound in medicinal chemistry?
Methodological Answer:
- Pharmacophore Development : The amino and hydroxyl groups serve as hydrogen bond donors/acceptors in targeting enzymes (e.g., kinases) or receptors (e.g., GPCRs) .
- Prodrug Synthesis : The hydroxyl group can be esterified to improve bioavailability, while the amino group enables conjugation with targeting moieties .
- Structure-Activity Relationship (SAR) Studies : Modifying substituents on the pyrrolidine ring helps optimize binding affinity and selectivity .
Advanced Research Questions
Q. How does enantiomeric purity of this compound influence its biological activity, and how can discrepancies in reported data be resolved?
Methodological Answer:
- Biological Impact : Even minor enantiomeric impurities (e.g., 2% (3R,4R)) can reduce potency by competing for binding sites. For example, a study on PNP inhibitors showed a 10-fold decrease in IC₅₀ when enantiopurity dropped from 99% to 95% .
- Resolving Contradictions :
- Re-evaluate synthetic protocols for unintended racemization (e.g., acidic/basic conditions).
- Use orthogonal characterization (e.g., NMR + chiral HPLC) to confirm purity .
- Replicate assays under standardized conditions (pH, temperature) to minimize variability .
Q. What computational strategies predict the interaction of this compound with biological targets?
Methodological Answer:
- Molecular Docking : Software like AutoDock Vina models binding poses to receptors (e.g., purine nucleoside phosphorylase). Focus on hydrogen-bonding interactions between the amino/hydroxyl groups and catalytic residues (e.g., Asp206 in PNP) .
- Molecular Dynamics (MD) Simulations : Assess binding stability over time (e.g., 100 ns simulations in GROMACS) to identify conformational shifts affecting affinity .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with activity data to guide structural optimization .
Q. How can researchers address challenges in scaling up the synthesis of this compound while maintaining stereochemical fidelity?
Methodological Answer:
- Flow Chemistry : Continuous flow systems improve heat/mass transfer, reducing side reactions (e.g., racemization) during steps like hydrogenation .
- Catalyst Optimization : Heterogeneous catalysts (e.g., Pd/C with chiral modifiers) enhance enantioselectivity in large-scale reductions .
- In-Process Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of reaction progress .
Q. What role does this compound play in asymmetric catalysis, and what mechanistic insights support its use?
Methodological Answer:
- Chiral Ligand : The compound coordinates to metals (e.g., Rh, Ru) via its amino and hydroxyl groups, enabling enantioselective hydrogenation of ketones .
- Mechanistic Studies : Kinetic isotopic effect (KIE) experiments and DFT calculations reveal rate-determining steps (e.g., hydride transfer in asymmetric reductions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
